[4-(difluoromethyl)-3-fluorophenyl]methanol
Description
Properties
CAS No. |
1783952-12-4 |
|---|---|
Molecular Formula |
C8H7F3O |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
[4-(difluoromethyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2 |
InChI Key |
JVSRKDFYSYMJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Benzyl Alcohol Precursors
A scalable route involves the halogenation of 3-fluoro-4-methylbenzyl alcohol derivatives followed by difluoromethyl group introduction. As demonstrated in a patent by CN102731269B, fluorinated benzyl alcohols undergo halogenation with hydrogen halides (HCl or HBr) in mixed aqueous-organic solvents (e.g., toluene/water, 1:1 v/v) at 40–120°C for 2–20 hours. For [4-(difluoromethyl)-3-fluorophenyl]methanol, this method could involve:
-
Chlorination of 3-fluoro-4-methylbenzyl alcohol to 3-fluoro-4-(chloromethyl)benzyl alcohol.
-
Nucleophilic substitution with a difluoromethyl source (e.g., KF/18-crown-6 in DMF) at 80–100°C.
-
Methanolysis or hydrolysis to yield the final alcohol.
This approach achieves yields of 65–78% for analogous compounds, though regioselectivity challenges may arise due to competing halogenation sites.
Methoxymethyl Intermediate Strategy
A related patent describes synthesizing 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol through a three-step sequence:
-
Halogenation : 2,3,5,6-Tetrafluorobenzyl alcohol reacts with HCl in toluene/water to form 3-chloromethyl-1,2,4,5-tetrafluorobenzene.
-
Methoxylation : Methanolysis with NaOH at 0–65°C yields 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.
-
Formaldehyde Addition : Reaction with organolithium reagents (e.g., LDA) and formaldehyde gas at −78°C produces the target alcohol.
Adapting this method, this compound could be synthesized via methoxymethyl protection followed by difluoromethylation and deprotection.
Reduction of Ester or Ketone Precursors
Lithium Aluminum Hydride (LiAlH4) Reduction
A prevalent method for aromatic alcohols involves reducing esters or ketones. For example, ChemRxiv data details the reduction of methyl 4-(trifluoromethyl)benzoate to 4-(trifluoromethyl)benzyl alcohol using LiAlH4 in tetrahydrofuran (THF) at 0°C to room temperature. Applying this to this compound:
Borohydride-Mediated Reductions
Sodium borohydride (NaBH4) offers a milder alternative for acid-sensitive substrates. In PMC studies, ketones like 1-(3-trifluoromethylphenyl)propan-2-one are reduced with NaBH4 in methanol/NaOH at 0–20°C. For the target compound, this could involve:
-
Preparation of 4-(difluoromethyl)-3-fluorophenylpropan-2-one via Friedel-Crafts acylation.
-
Reduction with NaBH4 (1.2 equiv) in methanol, yielding the secondary alcohol.
Cross-Coupling and Functional Group Interconversion
Suzuki-Miyaura Coupling
ChemRxiv protocols describe synthesizing 4-phenyl-benzotrifluoride via Suzuki coupling of 4-bromo-benzotrifluoride with phenylboronic acid (Pd(OAc)2, KOH, H2O, 80°C). Adapting this for this compound:
-
Couple 4-bromo-3-fluorophenylmethanol with difluoromethylboronic acid using Pd catalysis.
-
Optimize conditions (e.g., ligand selection, solvent) to suppress protodeboronation.
Electrophilic Difluoromethylation
Recent advances in electrophilic reagents (e.g., ClCF2H, BrCF2H) enable direct difluoromethylation of arylmetals. For instance:
-
Generate a Grignard reagent from 3-fluoro-4-bromophenylmethanol.
-
React with ClCF2H at −40°C in THF, followed by acidic workup.
Comparative Analysis of Methodologies
Emerging Techniques and Optimization
Flow Chemistry Applications
Continuous flow systems enhance safety and efficiency for exothermic reactions like LiAlH4 reductions. A microreactor setup could minimize thermal degradation during difluoromethylation.
Enzymatic Reductions
Biocatalytic approaches using alcohol dehydrogenases (e.g., from Lactobacillus brevis) show promise for enantioselective synthesis, though limited to ketone precursors.
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)-3-fluorophenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form difluoromethylated phenylmethane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while reduction can produce difluoromethylated hydrocarbons .
Scientific Research Applications
Overview
[4-(Difluoromethyl)-3-fluorophenyl]methanol is an organic compound with the molecular formula C8H8F2O. It features both difluoromethyl and fluorophenyl groups attached to a methanol moiety, which endows it with unique chemical properties. This compound has garnered attention in various fields, including chemistry, biology, medicine, and industry, due to its potential applications.
Chemistry
In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its distinctive fluorinated structure is advantageous in the development of novel materials and pharmaceuticals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.
- Synthetic Routes : The synthesis typically involves difluoromethylation of a suitable precursor using agents like ClCF2H or novel difluorocarbene reagents. These methods are optimized for high yield and purity, often employing continuous flow reactors for industrial applications.
Biology and Medicine
The compound is being investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms enhances metabolic stability and bioavailability of drug candidates, making it valuable in drug design. Research indicates that compounds with difluoromethyl groups often exhibit improved pharmacokinetic properties.
- Case Studies : Various studies have explored the use of difluoromethylated compounds in drug discovery, focusing on their interactions with biological targets. For instance, research has shown that such compounds can modulate lipophilicity and permeability, affecting absorption and distribution in biological systems .
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials that require enhanced chemical resistance and thermal stability.
Chemical Reaction Analysis
The compound undergoes several types of reactions:
- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
- Reduction : Reduction reactions can yield difluoromethylated phenylmethane derivatives.
- Substitution : The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents Used
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |
| Substitution | Sodium hydride (NaH), Alkyl halides |
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)-3-fluorophenyl]methanol involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₇F₃O (exact formula depends on substitution pattern).
- Molecular Weight : ~168.14 g/mol (calculated for C₈H₇F₃O).
- Reactivity : The hydroxymethyl group enables further derivatization (e.g., esterification, oxidation), while the difluoromethyl group contributes to electron-withdrawing effects and lipophilicity .
Fluorinated benzyl alcohols and their derivatives are widely studied for their physicochemical and biological properties. Below is a detailed comparison of [4-(difluoromethyl)-3-fluorophenyl]methanol with structurally related compounds.
Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
- Lipophilicity : Difluoromethyl substitution (logP ~1.8 estimated) increases lipophilicity relative to hydroxymethyl-only analogs (logP ~1.2), improving membrane permeability but reducing aqueous solubility .
- Metabolic Stability: Fluorine atoms and difluoromethyl groups reduce oxidative metabolism, as seen in related compounds like 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulfonyl)phenyl-2(5H)-furanone (), which showed low toxicity (TDLo = 10 mg/kg in rats) .
Biological Activity
[4-(Difluoromethyl)-3-fluorophenyl]methanol, a compound with a unique fluorinated structure, has garnered attention in medicinal chemistry for its potential biological activities. The incorporation of fluorine atoms is known to enhance the pharmacological properties of organic compounds, leading to improved efficacy and selectivity in various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1783952-12-4
- Molecular Formula : C8H8F3O
- Molecular Weight : 182.15 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It has the potential to modulate receptor activity, impacting cellular signaling pathways that regulate growth and apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can induce oxidative stress in cancer cells, leading to apoptosis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of fluorinated compounds similar to this compound. For instance, derivatives of camptothecin have shown enhanced cytotoxicity against colorectal cancer cells by promoting ROS production and apoptosis .
Antimicrobial Properties
Fluorinated compounds are also noted for their antimicrobial properties. The presence of fluorine atoms can enhance the binding affinity to bacterial enzymes or receptors, potentially leading to increased antibacterial activity against resistant strains .
Study 1: Anticancer Efficacy
A study focused on a derivative resembling this compound demonstrated significant inhibition of colorectal cancer cell colony formation. The compound was effective in reducing cell migration and promoting cell death through apoptosis pathways mediated by ROS .
Study 2: Antimicrobial Activity
Research evaluating similar fluorinated compounds reported substantial antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for developing new antibiotics based on this structural framework .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antitumor, Antimicrobial | Enzyme inhibition, receptor modulation |
| FL118 Derivative | Enhanced cytotoxicity | ROS production, apoptosis |
| Camptothecin Derivative | Anticancer | Topoisomerase inhibition |
Q & A
Q. What are the recommended synthetic routes for [4-(difluoromethyl)-3-fluorophenyl]methanol?
The synthesis typically involves difluoromethylation of a phenol precursor. A method analogous to involves reacting a halogenated or hydroxyl-substituted phenyl intermediate with a difluoromethylating agent (e.g., sodium 2-chloro-2,2-difluoroacetate) in the presence of a base like cesium carbonate in polar aprotic solvents (e.g., DMF). Gas evolution during the reaction necessitates an oil bubbler for safe venting. Post-synthesis, purification via column chromatography or recrystallization is recommended .
Q. What analytical techniques are optimal for characterizing this compound?
Key techniques include:
- 1H/19F NMR : To confirm the positions of fluorine and difluoromethyl groups (e.g., splitting patterns for fluorinated protons) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity (>95% as per industry standards) .
- HPLC with UV/Vis detection : Monitors purity and stability in solution phases, particularly under varying pH conditions .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s electronic and steric properties?
Q. What safety protocols are critical when handling fluorinated intermediates during synthesis?
- Ventilation : Use fume hoods for reactions releasing HF or other toxic gases.
- PPE (Personal Protective Equipment) : Wear fluoropolymer-coated gloves and goggles resistant to polar solvents (e.g., DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
